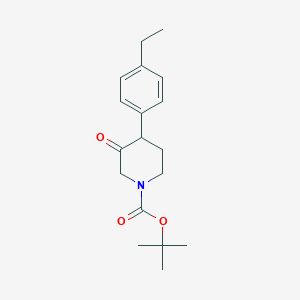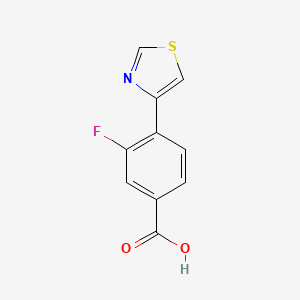
3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid is a heterocyclic organic compound that contains a thiazole ring and a benzoic acid moiety. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 4-fluorobenzoic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or benzoic acid moiety.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Another heterocyclic compound with a similar benzoic acid moiety but a different heterocyclic ring.
3-Fluoro-4-(trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of the thiazole ring.
2-Methyl-4-(4-methyl-2-(trifluoromethyl)phenyl)-5-thiazolyl: A thiazole derivative with different substituents.
Uniqueness
3-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid is unique due to the presence of both a fluorine atom and a thiazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C10H6FNO2S |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-fluoro-4-(1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-8-3-6(10(13)14)1-2-7(8)9-4-15-5-12-9/h1-5H,(H,13,14) |
Clave InChI |
OULSLPXLPOVWTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)F)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)

![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
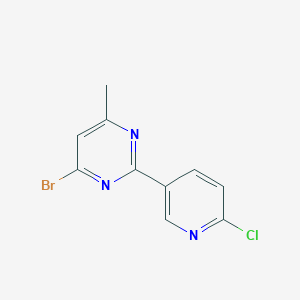
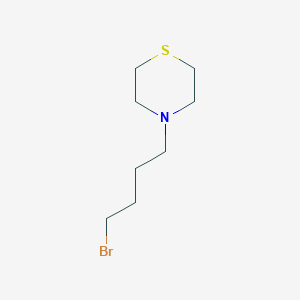
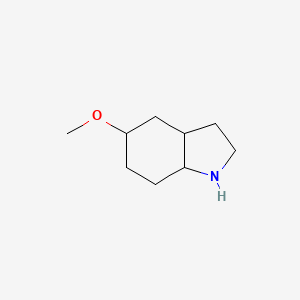
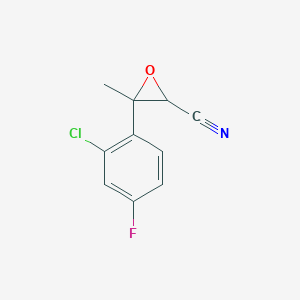
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
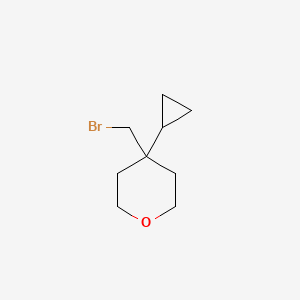

![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
